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molecular formula C7H7NO2S B8764080 Benzoic acid, 3-amino-2-mercapto- CAS No. 71807-60-8

Benzoic acid, 3-amino-2-mercapto-

Cat. No. B8764080
M. Wt: 169.20 g/mol
InChI Key: OBQCWOHPSPQUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06002013

Procedure details

28.9 g of potassium hydroxide (85%), dissolved in 38 ml of water, are added dropwise to 3.5 g of methyl 2-amino-benzothiazole-7-carboxylate in 38 ml of dioxane under a nitrogen atmosphere in the course of 20 minutes, while stirring and cooling with ice, such that the internal temperature of 25° C. is not exceeded. Thereafter, the mixture is refluxed at a bath temperature of 140° C., and towards the end of the reaction the internal temperature is increased to 170° C. and dioxane is distilled off by means of a descending condenser. The mixture is then cooled to 0° C. and filtered under a nitrogen atmosphere and the residue is rinsed with 30 ml of ice-water. The title compound can be isolated from the filtrate by acidification to pH 5.5, with severe cooling and stirring at a maximum of 0° C., and extraction with ethyl acetate/tetrahydrofuran (8:2) and washing with concentrated sodium chloride solution. Because of the risk of the formation of the disulfide, the potassium salt in the filtrate (potassium 3-amino-2-mercapto-benzoate) is preferably further reacted directly.
Quantity
28.9 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].NC1[S:5][C:6]2[C:12]([C:13]([O:15]C)=[O:14])=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1>O.O1CCOCC1>[NH2:8][C:7]1[C:6]([SH:5])=[C:12]([CH:11]=[CH:10][CH:9]=1)[C:13]([OH:15])=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
28.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
38 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC=C2C(=O)OC
Name
Quantity
38 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the mixture is refluxed at a bath temperature of 140° C.
CUSTOM
Type
CUSTOM
Details
towards the end of the reaction the internal temperature
TEMPERATURE
Type
TEMPERATURE
Details
is increased to 170° C.
DISTILLATION
Type
DISTILLATION
Details
dioxane is distilled off by means of a descending condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered under a nitrogen atmosphere
WASH
Type
WASH
Details
the residue is rinsed with 30 ml of ice-water

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=O)O)C=CC1)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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